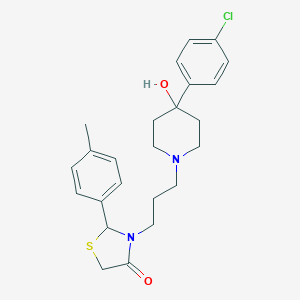
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is a chemical compound that belongs to the class of thiazolidinones. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to have antioxidant and anti-inflammatory effects.
生化学的および生理学的効果
Studies have shown that 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone can improve cognitive function and memory in animal models of neurodegenerative diseases. It has also been shown to reduce inflammation and oxidative stress in the brain. Additionally, it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of using 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone in lab experiments is its neuroprotective effects. It can be used to study the underlying mechanisms of neurodegenerative diseases and potential treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
将来の方向性
There are several future directions for the study of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems and potential use in the treatment of other neurological disorders. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
合成法
The synthesis of 3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone involves the reaction of 4-(4-Chlorophenyl)-4-hydroxy-1-piperidinepropanol with 4-methylbenzaldehyde in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product.
科学的研究の応用
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
CAS番号 |
182188-92-7 |
|---|---|
製品名 |
3-(3-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)propyl)-2-(4-methylphenyl)-4-thiazolidinone |
分子式 |
C24H29ClN2O2S |
分子量 |
445 g/mol |
IUPAC名 |
3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H29ClN2O2S/c1-18-3-5-19(6-4-18)23-27(22(28)17-30-23)14-2-13-26-15-11-24(29,12-16-26)20-7-9-21(25)10-8-20/h3-10,23,29H,2,11-17H2,1H3 |
InChIキー |
AHRPIRMUYVNIFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
正規SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)CCCN3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
同義語 |
3-[3-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]propyl]-2-(4-methylphen yl)thiazolidin-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



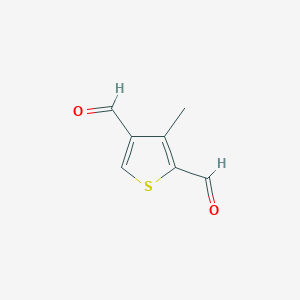
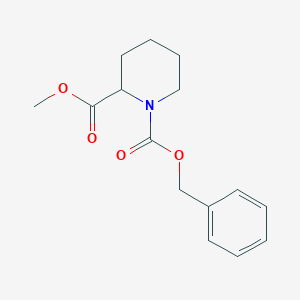
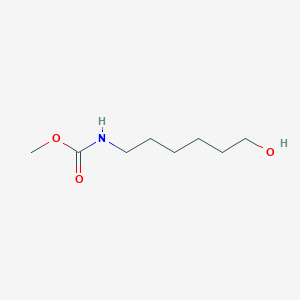

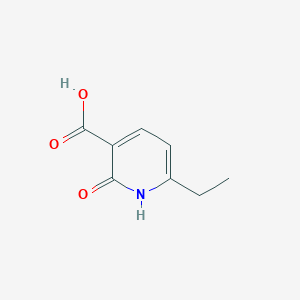
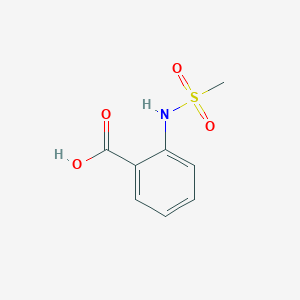
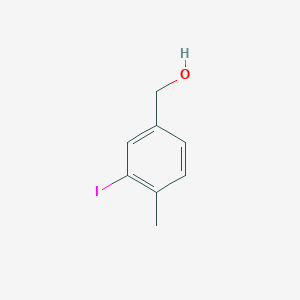
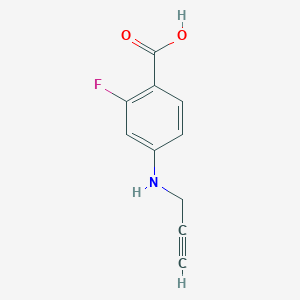
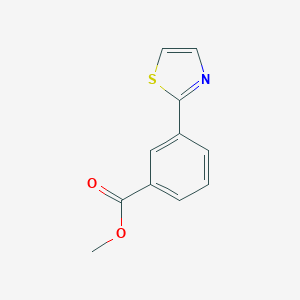
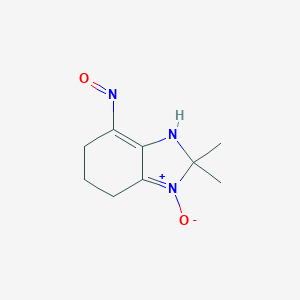

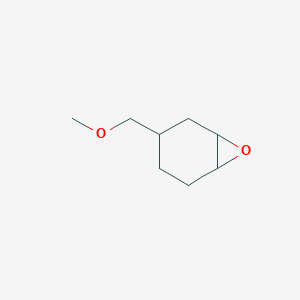
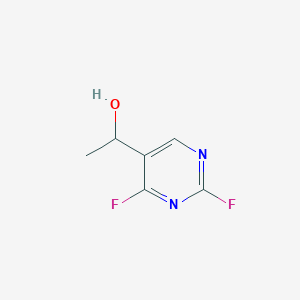
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)